molecular formula C12H11NO4 B009025 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 106562-32-7

2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No. B009025
M. Wt: 233.22 g/mol
InChI Key: QEQDLKUMPUDNPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves various strategies. For instance, derivatives have been synthesized through condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, producing compounds with potential antimicrobial activities and other chemical functionalities (Yamaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is determined through a combination of spectral data, including 1H NMR, 13C NMR, and sometimes X-ray crystallography. These techniques have elucidated the structure of derivatives, affirming the presence of chromen-3-yl and acetic acid functionalities in their structure (Čačić et al., 2006; Lichitsky et al., 2021).

Chemical Reactions and Properties

Reactivity studies involving compounds structurally similar to 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid reveal a variety of chemical behaviors, including cyclo-condensation reactions and interactions with nitrogen-containing compounds to yield a range of potentially bioactive molecules (Čačić et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, can be inferred from the structural characteristics and substituent groups present. These properties are crucial for understanding the compound's behavior in various environments and for potential application in material science (Wondraczek et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. For instance, the acetic acid moiety contributes to the acidity, while the amino group can participate in base-mediated reactions. These properties are critical for the synthesis and further functionalization of the molecule (Kumar et al., 2008; Gašparová et al., 2013).

Scientific Research Applications

  • Synthesis of Aromatic Carbamates Derivatives : It is used in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment (Velikorodov et al., 2014). This compound is also important in the synthesis of carbamate derivatives of coumarin and chromene (Velikorodov & Imasheva, 2008).

  • Synthesis of Coumarino[4,3-c] Pyrazoles : It is a key component in synthesizing N1-substituted coumarino[4,3-c] pyrazoles (Čačić et al., 2003).

  • Synthesis of Thiazolo[3,2-a]pyrimidin : This compound is involved in synthesizing 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-thiazolo[3,2-a]pyrimidin (Kumar et al., 2008).

  • Synthesis of Substituted Acids : A method involving this compound is useful for synthesizing previously unknown substituted acids (Gorbunov et al., 2018).

  • Role in Fatty Acids : It is characterized as a fatty acid with an o-heterocycle in its terminal positions (Yamaguchi et al., 1992).

  • Pharmacological Activities : The synthesized compounds using this acid have demonstrated anti-inflammatory and analgesic activities in vivo (Ronad et al., 2008).

  • Synthesis of Schiff's Bases and Antimicrobial Agents : This compound is a key intermediate for synthesizing Schiff's bases and antimicrobial agents (Čačić et al., 2006).

  • Antibacterial and Antifungal Activities : Synthesized compounds using this acid have shown significant inhibitory activity against bacterial strains and have been found to be potent antimicrobial agents (Al-Rifai et al., 2011).

  • Antineoplastic Activity : Compounds synthesized with this acid have been identified as potential candidates for antitumor activity studies (Gašparová et al., 2013).

  • Smart Material Design : It can be used in the design of smart materials by controlling properties through photochemistry (Wondraczek et al., 2012).

properties

IUPAC Name

2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQDLKUMPUDNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147648
Record name 7-Amino-4-methylcoumarin-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 7-Amino-4-methyl-3-coumarinylacetic acid
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Product Name

7-Amino-4-methylcoumarin-3-acetic acid

CAS RN

106562-32-7
Record name 7-Amino-4-methylcoumarin-3-acetic acid
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Record name 7-Amino-4-methylcoumarin-3-acetic acid
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Record name 7-Amino-4-methyl-3-coumarinylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 3
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 4
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 5
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Citations

For This Compound
4
Citations
T Tamoradi, M Daraie… - Applied Organometallic …, 2020 - Wiley Online Library
Palladium supported magnetic nanoparticle (Pd@Fe 3 O 4 /AMOCAA) was easily prepared in the presence of Scrophularia striata extract and fully characterized by FT‐IR, SEM, VSM, …
Number of citations: 45 onlinelibrary.wiley.com
T Keuler, V Wolf, C Lemke, R Voget, A Braune… - Bioorganic …, 2023 - Elsevier
The bile acid pool has a profound impact on human health and disease. The intestinal microbiota initiates the metabolism of conjugated bile acids through a critical first step catalyzed …
Number of citations: 2 www.sciencedirect.com
R Duval, K Cottet, M Blaud, A Merckx, S Houzé… - Molecules, 2020 - mdpi.com
Guttiferone A (GA) 1, a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the plant Symphonia globulifera (Clusiaceae), constitutes a novel hit in antimalarial drug …
Number of citations: 4 www.mdpi.com
T Tamoradi, SM Mousavi - Polyhedron, 2020 - Elsevier
The purpose of this work is to prepare a magnetically green nanocatalyst by using Pistachio Leaf extract and its catalytic evaluation towards polyhydroquinoline. This nanostructure …
Number of citations: 6 www.sciencedirect.com

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